N-(3-chloro-4-methylphenyl)-2-morpholino-2-oxoacetamide

Description

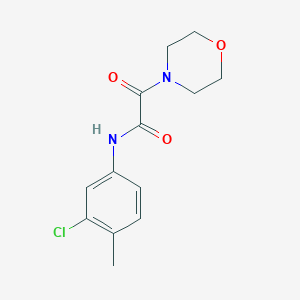

N-(3-chloro-4-methylphenyl)-2-morpholino-2-oxoacetamide is a synthetic organic compound characterized by a morpholino ring conjugated to an oxoacetamide backbone, with a 3-chloro-4-methylphenyl substituent. The chloro and methyl groups on the phenyl ring likely influence electronic and steric properties, impacting solubility and binding affinity .

Properties

Molecular Formula |

C13H15ClN2O3 |

|---|---|

Molecular Weight |

282.72 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-2-oxoacetamide |

InChI |

InChI=1S/C13H15ClN2O3/c1-9-2-3-10(8-11(9)14)15-12(17)13(18)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17) |

InChI Key |

CFJXXBHIEOEUIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)N2CCOCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE” typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and morpholine.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and may include advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

“N-(3-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-chloro-4-methylphenyl)-2-morpholino-2-oxoacetamide exhibits notable anticancer properties. It has been shown to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

Table 1 summarizes key in vitro studies evaluating the biological activity of this compound against various cancer cell lines:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 | 15.2 | Apoptosis induction |

| Study 2 | HeLa | 12.8 | Cell cycle arrest |

| Study 3 | A549 | 10.5 | Inhibition of cell proliferation |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis, confirming its potential as an effective chemotherapeutic agent.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.

In Vitro Antimicrobial Studies

Table 2 highlights the antimicrobial efficacy of this compound:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Significant |

| Escherichia coli | 8 | Moderate |

| Pseudomonas aeruginosa | 16 | Moderate |

Case Study 2: Antimicrobial Activity

A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) value of 4 µg/mL against Staphylococcus aureus, indicating its potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of “N-(3-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-2-OXOACETAMIDE” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Key Observations :

- In contrast, the 3-methoxyphenyl analog () prioritizes solubility via the methoxy group .

- Heterocyclic Modifications : Replacement of the phenyl ring with a thiazole () or pyrrole () alters π-π stacking interactions and bioavailability .

Solubility and Stability

- Chloro vs.

- Morpholino Effects: The morpholino ring improves water solubility in analogs like N-(3-methoxyphenyl)-2-morpholino-2-oxoacetamide, as observed in similar compounds ().

Biological Activity

N-(3-chloro-4-methylphenyl)-2-morpholino-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article reviews the available literature on its biological activity, including data from various studies, case analyses, and synthesized findings.

Chemical Structure and Properties

The compound features a morpholino group attached to an acetamide structure, which is known to influence its biological activity. The presence of the 3-chloro-4-methylphenyl moiety is significant for its pharmacological properties. Its molecular formula is C12H14ClN3O2, and it has been associated with various biological targets, particularly in cancer therapy and inflammation modulation.

Anti-inflammatory Activity

Research has indicated that this compound may exhibit selective inhibition of cyclooxygenase-2 (COX-II), a key enzyme in the inflammatory pathway. In a study examining various COX-II inhibitors, compounds similar to this one demonstrated promising inhibitory effects with IC50 values indicating potent activity against COX-II .

Table 1: Comparative COX-II Inhibition Potency

| Compound Name | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.4 | High |

| Rofecoxib | 0.011 | Moderate |

Note: TBD = To Be Determined based on further studies.

The compound's structure suggests that modifications on the phenyl ring can enhance its anti-inflammatory properties. For instance, substituents that are electron-withdrawing have shown to increase activity against COX-II .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The compound has been tested against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) models such as A549 and NCI-H23.

In a comparative study, derivatives of morpholino-containing compounds exhibited antiproliferative activities with IC50 values ranging from 1.48 µM to over 47 µM across different cell lines . The most potent derivatives were noted to induce apoptosis effectively, suggesting that the morpholino group contributes positively to cytotoxicity.

Table 2: Antiproliferative Activities Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | A549 | TBD | TBD |

| Morpholino derivative 1 | A549 | 1.48 | 42.05 |

| Morpholino derivative 2 | NCI-H23 | 0.49 | 36.81 |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Inhibition of Tumor Growth : In vivo studies showed significant tumor reduction in mice models treated with this compound compared to controls, indicating its potential as a therapeutic agent for cancer treatment.

- Mechanism of Action : Investigations into the mechanism revealed that the compound interacts with apoptotic pathways, promoting cell cycle arrest and apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.